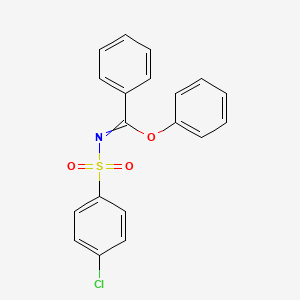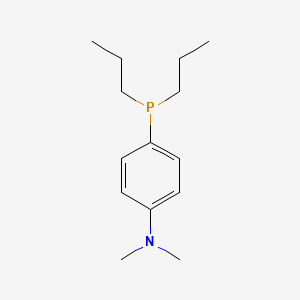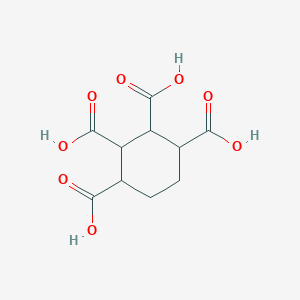
4H-1,3-BENZOXAZIN-4-ONE, 3-(p-ETHOXYPHENYL)-2,3-DIHYDRO-2-METHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Benzoxazin-4-one, 3-(p-ethoxyphenyl)-2,3-dihydro-2-methyl- is a chemical compound known for its unique structure and properties It belongs to the benzoxazinone family, which is characterized by a benzene ring fused to an oxazinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 3-(p-ethoxyphenyl)-2,3-dihydro-2-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an o-aminophenol derivative with an appropriate carboxylic acid or ester. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4H-1,3-Benzoxazin-4-one, 3-(p-ethoxyphenyl)-2,3-dihydro-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
4H-1,3-Benzoxazin-4-one, 3-(p-ethoxyphenyl)-2,3-dihydro-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 3-(p-ethoxyphenyl)-2,3-dihydro-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4H-1,3-Benzoxazin-4-one: A simpler analog without the ethoxyphenyl and methyl groups.
2,3-Dihydro-2-methyl-4H-1,3-benzoxazin-4-one: Lacks the ethoxyphenyl group.
3-(p-Ethoxyphenyl)-4H-1,3-benzoxazin-4-one: Lacks the dihydro and methyl groups.
Uniqueness
4H-1,3-Benzoxazin-4-one, 3-(p-ethoxyphenyl)-2,3-dihydro-2-methyl- is unique due to the presence of both the ethoxyphenyl and methyl groups, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
20978-99-8 |
|---|---|
Fórmula molecular |
C17H17NO3 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
3-(4-ethoxyphenyl)-2-methyl-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C17H17NO3/c1-3-20-14-10-8-13(9-11-14)18-12(2)21-16-7-5-4-6-15(16)17(18)19/h4-12H,3H2,1-2H3 |
Clave InChI |
BGISKVRISWAIMG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(OC3=CC=CC=C3C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)

![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)
silane](/img/structure/B14719157.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)





![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)
![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)


